Preprovasoactive intestinal peptide (111-122)
Overview
Description
Preprovasoactive intestinal peptide (111-122) is a peptide derived from the larger precursor molecule, preprovasoactive intestinal polypeptide. This peptide corresponds to residues 111-122 of the precursor and is known for its role in various physiological processes, particularly in the nervous system. It is a segment of the vasoactive intestinal polypeptide, which is involved in vasodilation and smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of preprovasoactive intestinal peptide (111-122) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like preprovasoactive intestinal peptide (111-122) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Preprovasoactive intestinal peptide (111-122) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Preprovasoactive intestinal peptide (111-122) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and neuroprotection.
Medicine: Explored for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Preprovasoactive intestinal peptide (111-122) exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets are the vasoactive intestinal polypeptide receptors, which are G protein-coupled receptors. Upon binding, these receptors activate adenylate cyclase, increasing cyclic AMP levels and triggering downstream effects such as vasodilation and smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Vasoactive Intestinal Polypeptide (VIP): The parent molecule from which preprovasoactive intestinal peptide (111-122) is derived.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Another neuropeptide with similar functions and structure.
Peptide Histidine Isoleucine (PHI): A peptide derived from the same precursor as VIP.
Uniqueness
Preprovasoactive intestinal peptide (111-122) is unique due to its specific sequence and the physiological roles it plays. Unlike its parent molecule VIP, which has a broader range of functions, preprovasoactive intestinal peptide (111-122) is more specialized in its actions, particularly in the nervous system .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87N13O21/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKDGJFKJBWDQK-FYKWFVNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H87N13O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153836 | |
Record name | Preprovasoactive intestinal peptide (111-122) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123025-94-5 | |
Record name | Preprovasoactive intestinal peptide (111-122) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123025945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preprovasoactive intestinal peptide (111-122) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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